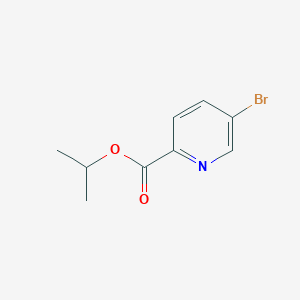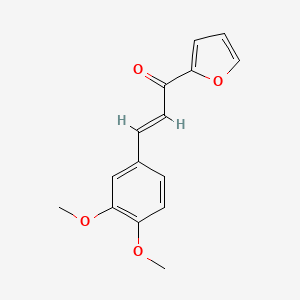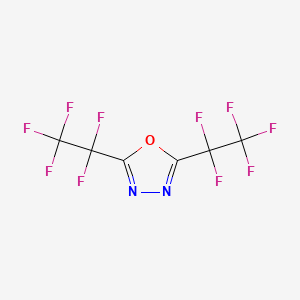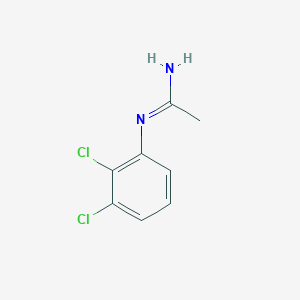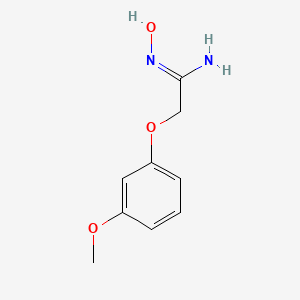
1-(2,3-Difluoro-4-iodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Difluoro-4-iodophenyl)ethanone is an organic compound with the molecular formula C8H5F2IO and a molecular weight of 282.03 g/mol It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
The synthesis of 1-(2,3-Difluoro-4-iodophenyl)ethanone typically involves the following steps:
Halogenation: The introduction of fluorine and iodine atoms into the phenyl ring can be achieved through halogenation reactions. For instance, starting with a suitable phenyl precursor, fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Acylation: The ethanone group can be introduced via Friedel-Crafts acylation, where the halogenated phenyl compound reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and equipment .
Análisis De Reacciones Químicas
1-(2,3-Difluoro-4-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2,3-Difluoro-4-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism by which 1-(2,3-Difluoro-4-iodophenyl)ethanone exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-(2,3-Difluoro-4-iodophenyl)ethanone can be compared with other halogenated phenyl ethanones, such as:
1-(2,4-Difluoro-3-iodophenyl)ethanone: Similar in structure but with different positions of the fluorine atoms, which can affect its reactivity and applications.
1-(2,3-Dichloro-4-iodophenyl)ethanone:
1-(2,3-Difluoro-4-bromophenyl)ethanone: Bromine replaces iodine, resulting in variations in reactivity and biological activity.
Propiedades
IUPAC Name |
1-(2,3-difluoro-4-iodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGYSIHHHPGULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)I)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
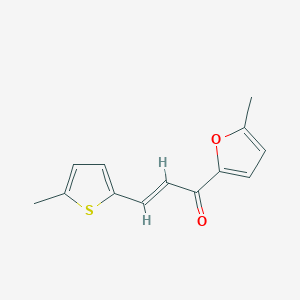
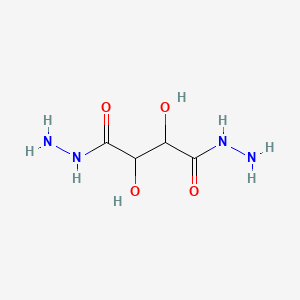
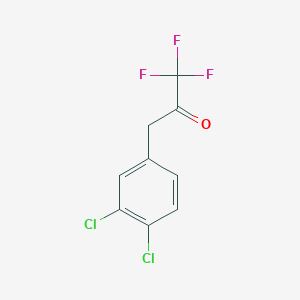

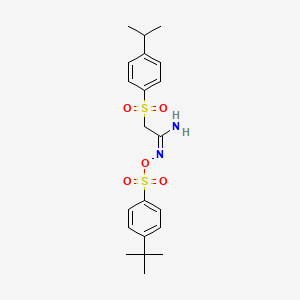
![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)
